1H-Pyrazolo[3,4-b]pyridine, 4-azido-
Description
Contextualization of Pyrazolo[3,4-b]pyridine Scaffolds in Organic Synthesis
The pyrazolo[3,4-b]pyridine core is a prominent structural motif found in a multitude of biologically active compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. nih.gov
The synthesis of the pyrazolo[3,4-b]pyridine ring system can be achieved through various strategies. A common approach involves the construction of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core. nih.gov This is often accomplished through condensation reactions of aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.gov Another major synthetic route is the formation of the pyrazole ring on a pre-functionalized pyridine, for instance, by the reaction of a hydrazine (B178648) with a suitably substituted pyridine derivative. nih.gov The versatility in synthetic approaches allows for a high degree of substitution and functionalization on the pyrazolo[3,4-b]pyridine scaffold, making it an attractive target for combinatorial chemistry and drug discovery programs.
| Synthetic Strategy | Key Starting Materials | General Reaction Type | Reference |
|---|---|---|---|
| Pyridine ring formation on a pyrazole core | Aminopyrazoles, 1,3-Dicarbonyl compounds | Condensation | nih.gov |
| Pyrazole ring formation on a pyridine core | Hydrazines, Substituted pyridines | Cyclization | nih.gov |
| Gould-Jacobs reaction | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Cyclization followed by chlorination | nih.gov |
| Three-component reaction | Aldehyde, Ketone, Aminopyrazole | Carbonyl condensation and cyclization | nih.gov |
The Azido (B1232118) Functional Group: Chemical Significance and Reactivity Potential in Nitrogen-Containing Heterocycles
The azido group (-N₃) is a highly energetic and versatile functional group that serves as a linchpin in the synthesis of a vast array of nitrogen-containing heterocycles. researchgate.net Its reactivity is multifaceted, allowing it to participate in a variety of transformations. One of the most prominent reactions of the azido group is the Huisgen 1,3-dipolar cycloaddition with alkynes, which provides a straightforward and efficient route to 1,2,3-triazoles. wikipedia.org The copper-catalyzed version of this reaction, a cornerstone of "click chemistry," is particularly valued for its high yield, regioselectivity, and tolerance of a wide range of functional groups. organic-chemistry.org
Beyond cycloaddition reactions, the azido group can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. These nitrenes can then participate in a range of subsequent reactions, including C-H insertion, addition to double bonds to form aziridines, and rearrangement reactions. Furthermore, the azido group can be reduced to a primary amine, providing a convenient method for introducing a nucleophilic nitrogen atom into a molecule. This diverse reactivity makes the azido group an invaluable tool for the synthesis of complex heterocyclic systems.
Strategic Importance of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- as a Versatile Chemical Synthon
The strategic placement of an azido group at the 4-position of the 1H-pyrazolo[3,4-b]pyridine scaffold creates a powerful and versatile chemical synthon. This molecule combines the desirable biological and chemical properties of the pyrazolopyridine core with the rich reactive potential of the azido group.
The primary synthetic utility of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- lies in its ability to serve as a precursor for the construction of more complex, fused heterocyclic systems. The azido group can act as a handle for the introduction of a wide variety of substituents and ring systems via click chemistry. For instance, reaction with terminal alkynes can be used to append a diverse range of molecular fragments to the pyrazolopyridine core, facilitating the rapid generation of compound libraries for biological screening.
Furthermore, the generation of a nitrene at the 4-position opens up possibilities for intramolecular cyclization reactions. Depending on the nature of the substituents on the pyrazolopyridine ring, this could lead to the formation of novel tricyclic and tetracyclic systems. The reduction of the azido group to an amine provides a route to 4-amino-1H-pyrazolo[3,4-b]pyridine derivatives, which are themselves valuable intermediates for further functionalization.
| Reaction Type | Reactant | Potential Product | Significance |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole derivative | Introduction of diverse molecular fragments. organic-chemistry.org |
| Thermal/Photochemical Nitrene Formation | - | Nitrene Intermediate | Precursor for C-H insertion, aziridination, and rearrangements. |
| Reduction | Reducing Agent (e.g., H₂/Pd, Staudinger reaction) | 4-Amino-1H-pyrazolo[3,4-b]pyridine | Formation of a key synthetic intermediate. |
Historical Development and Emerging Research Trajectories for Azidopyrazolopyridine Derivatives
The synthesis of the parent 1H-pyrazolo[3,4-b]pyridine was first reported in the early 20th century. nih.gov Since then, the development of synthetic methodologies for this scaffold has been a continuous area of research, driven by the discovery of the diverse biological activities of its derivatives. nih.gov
While specific historical accounts of the synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- are not extensively documented in early literature, its conceptualization can be seen as a convergence of the established chemistry of pyrazolopyridines and the growing utility of the azido group in organic synthesis. The advent of click chemistry in the early 2000s significantly spurred interest in azide-functionalized heterocycles as versatile building blocks. organic-chemistry.org
Emerging research trajectories for azidopyrazolopyridine derivatives are likely to focus on several key areas. The development of novel and efficient synthetic routes to 4-azido-1H-pyrazolo[3,4-b]pyridine and its analogues will be crucial for their wider application. A significant area of exploration will be the use of this synthon in the synthesis of complex, polycyclic heterocyclic systems with potential applications in materials science and medicinal chemistry. The investigation of the biological activities of the triazole derivatives and other products derived from 1H-Pyrazolo[3,4-b]pyridine, 4-azido- is another promising avenue of research, given the established pharmacological importance of the parent scaffold. The unique electronic properties of the azido group may also be exploited in the design of novel photoactive or electroactive materials based on the pyrazolopyridine framework.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-12-10-5-1-2-8-6-4(5)3-9-11-6/h1-3H,(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASJPOHFMJCSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N=[N+]=[N-])C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridine, 4 Azido and Its Derivatives
Direct and Indirect Azidation Strategies for Pyrazolo[3,4-b]pyridine Core
The most direct route to 4-azido-1H-pyrazolo[3,4-b]pyridine involves the chemical modification of a pre-existing pyrazolo[3,4-b]pyridine scaffold. These methods are advantageous when the corresponding substituted pyrazolo[3,4-b]pyridine precursors are readily accessible.
Nucleophilic Displacement of Halogenated Pyrazolo[3,4-b]pyridines
A primary and well-documented method for synthesizing 4-azido-1H-pyrazolo[3,4-b]pyridine derivatives is through the nucleophilic aromatic substitution (SNAr) of a halogen atom at the C4 position. The electron-withdrawing nature of the fused pyrazole (B372694) ring and the pyridine (B92270) nitrogen atom activates the 4-position, making it susceptible to attack by nucleophiles like the azide (B81097) ion.
Typically, a 4-chloro or 4-bromo-1H-pyrazolo[3,4-b]pyridine is treated with an azide salt, most commonly sodium azide (NaN3), in a polar aprotic solvent. A specific example is the synthesis of 4-azido-1-benzyl-1H-pyrazolo[3,4-b]pyridine from its 4-chloro precursor. The reaction is carried out by heating a solution of 1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine with sodium azide in dimethylformamide (DMF) prepchem.com. This straightforward displacement provides the desired product after purification prepchem.com. The reaction conditions are summarized in the table below.
| Starting Material | Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|
| 1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine | Sodium azide (NaN3) | Dimethylformamide (DMF) | 100-120°C | 1 hour | 4-azido-1-benzyl-1H-pyrazolo[3,4-b]pyridine |
Diazo Transfer Reactions to Introduce the Azido (B1232118) Group
Diazo-transfer reactions represent another pathway to introduce an azido group, typically by converting a primary amino group into an azide. This method is widely used in organic synthesis, including for complex molecules and on solid supports nih.gov. The reaction involves treating an amine with a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (TfN3) or imidazole-1-sulfonyl azide.
While direct literature detailing the diazo-transfer reaction on 4-amino-1H-pyrazolo[3,4-b]pyridine is scarce, the methodology has been successfully applied to constituent heterocyclic cores. For instance, diazo-transfer has shown excellent conversion rates for heteroaromatic amines like 3-aminopyrazole nih.gov. The reaction's success can be influenced by the position of the amino group relative to the heteroatoms in the ring nih.gov. Given these precedents, it is chemically plausible to convert a 4-amino-1H-pyrazolo[3,4-b]pyridine to the corresponding 4-azido derivative. This would first require the synthesis of the 4-amino precursor, which can then be subjected to diazo-transfer conditions, often in the presence of a copper catalyst.
Construction of the Pyrazolo[3,4-b]pyridine Ring System with Integrated Azido Functionality
An alternative to modifying the completed heterocycle is to build the pyrazolo[3,4-b]pyridine ring system from precursors where the azido group is already incorporated. This approach can be more efficient if the azido-containing starting materials are readily available and avoids potentially harsh azidation conditions on the final scaffold.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are powerful tools in heterocyclic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials researchgate.netresearchgate.netmdpi.com. Various MCRs have been developed for the synthesis of the pyrazolo[3,4-b]pyridine core, often involving the reaction of an aminopyrazole, an aldehyde, and an active methylene compound mdpi.comrsc.org.
To generate a 4-azido derivative, one of the components would need to contain the azido group. A hypothetical MCR could involve the reaction of a 3-aminopyrazole, an azido-substituted aromatic aldehyde (e.g., 4-azidobenzaldehyde), and a ketone. The initial condensation would form an α,β-unsaturated ketone intermediate, which then undergoes cyclocondensation with the aminopyrazole to form the dihydropyridine ring, followed by oxidation to the final aromatic pyrazolo[3,4-b]pyridine product mdpi.comnih.gov. This strategy integrates the azido-functionalized moiety at the C4-position during the ring's formation.
| Component 1 | Component 2 | Component 3 | Potential Product |
|---|---|---|---|
| 3-Aminopyrazole | 4-Azidobenzaldehyde | Acetone | 4-(4-azidophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine |
Ring-Closing Reactions and Intramolecular Cyclizations
Ring-closing reactions are a cornerstone of heterocyclic synthesis researchgate.netnih.gov. For the pyrazolo[3,4-b]pyridine system, this can involve either forming the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring onto a pyridine.
In the context of synthesizing a 4-azido derivative, a strategy could involve the intramolecular cyclization of a suitably functionalized precursor. For example, a 2-hydrazinyl-nicotinonitrile derivative bearing an azido group at the 4-position of the pyridine ring could undergo intramolecular cyclization. The reaction of a 4-azido-2-chloro-nicotinonitrile with hydrazine (B178648) would lead to a 2-hydrazinyl intermediate, which upon heating could cyclize via nucleophilic attack of the terminal hydrazine nitrogen onto the cyano group, forming the 3-amino-4-azido-1H-pyrazolo[3,4-b]pyridine. This method builds the pyrazole ring onto an azido-functionalized pyridine core researchgate.net.
Utilizing Specific Precursors (e.g., 3-aminopyrazoles, 2-chloro-3-pyridinecarboxaldehyde)
The synthesis of the pyrazolo[3,4-b]pyridine scaffold frequently relies on common and accessible building blocks mdpi.comnih.govmdpi.com. One of the most prevalent strategies involves the condensation of 3-aminopyrazoles with 1,3-dielectrophilic three-carbon units, such as 1,3-diketones or α,β-unsaturated ketones mdpi.comnih.govmdpi.com. To introduce a 4-azido group via this route, one would require a 1,3-dicarbonyl compound or its equivalent that is functionalized in a way to produce the C4-azido substitution. For instance, the Gould-Jacobs reaction, which uses a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate, typically yields a 4-hydroxy-pyrazolo[3,4-b]pyridine, which is often converted to the 4-chloro derivative with POCl3 mdpi.comnih.gov. This 4-chloro derivative is the direct precursor for nucleophilic substitution to the 4-azido compound as described in section 2.1.1.
Alternatively, the pyrazole ring can be constructed onto a functionalized pyridine core. A common precursor for this approach is a 2-chloropyridine bearing an electrophilic group, such as an aldehyde or ketone, at the 3-position nih.gov. To integrate the azido group from the start, one could envision a precursor like 4-azido-2-chloro-3-formylpyridine. Reaction of this aldehyde with hydrazine hydrate would lead to the formation of the pyrazole ring through condensation and cyclization, yielding the target 4-azido-1H-pyrazolo[3,4-b]pyridine directly.
Regioselectivity and Stereoselectivity Control in the Synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-azido-
The control of regioselectivity in the construction of the pyrazolo[3,4-b]pyridine scaffold is a critical aspect of its synthesis. The formation of the desired regioisomer is often dictated by the choice of starting materials and the reaction pathway. When employing non-symmetrical 1,3-dicarbonyl compounds in condensation reactions with 5-aminopyrazoles, the relative electrophilicity of the two carbonyl groups can direct the cyclization to selectively produce one regioisomer over the other. nih.gov For instance, the more electrophilic carbonyl group is preferentially attacked by the amino group of the pyrazole, thus determining the final substitution pattern on the pyridine ring.
Another effective strategy for achieving high regioselectivity involves the use of α,β-unsaturated ketones. The reaction with 5-aminopyrazoles typically proceeds via a Michael addition followed by cyclization and aromatization, leading to the formation of a specific regioisomer. nih.gov Furthermore, a cascade 6-endo-dig cyclization reaction utilizing 5-aminopyrazoles and alkynyl aldehydes has been demonstrated to afford C6-substituted pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov The direct synthesis of a derivative, 4-azido-1-benzyl-1H-pyrazolo[3,4-b]pyridine, has been achieved through the nucleophilic substitution of the corresponding 4-chloro precursor with sodium azide in dimethylformamide (DMF). This reaction proceeds with complete regioselectivity at the C4 position.
While regioselectivity has been a primary focus, the stereoselective synthesis of pyrazolo[3,4-b]pyridine derivatives is an emerging area of research. Although specific examples for the 4-azido derivative are not abundant, asymmetric synthesis of related pyrazolo[3,4-b]pyridine analogues and pyrazolo[3,4-b]pyridin-6-ones has been successfully achieved. rsc.org These approaches often employ chiral catalysts, such as N-heterocyclic carbenes or chiral metal complexes, to induce enantioselectivity in the key bond-forming steps. rsc.orgchemrxiv.org For example, the N-heterocyclic carbene-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines has yielded chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org Similarly, the use of chiral C2-symmetric bipyridine-N,N'-dioxide catalysts in the Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles has produced 1H-pyrazolo[3,4-b]pyridine analogues with high enantiomeric excess. chemrxiv.org These methodologies establish a foundation for the future development of stereoselective syntheses of 4-azido-1H-pyrazolo[3,4-b]pyridine and its derivatives, which is crucial for the investigation of their chiroptical properties and biological activities.
| Reactants | Catalyst/Conditions | Product | Selectivity |
| 5-Aminopyrazole and non-symmetrical 1,3-dicarbonyl compound | Varies | Regioisomeric 1H-Pyrazolo[3,4-b]pyridines | Dependent on electrophilicity of carbonyls |
| 5-Aminopyrazole and α,β-unsaturated ketone | Varies | Regioisomeric 1H-Pyrazolo[3,4-b]pyridines | High regioselectivity |
| 5-Aminopyrazole and alkynyl aldehyde | Varies | C6-substituted 1H-Pyrazolo[3,4-b]pyridines | Excellent regioselectivity nih.gov |
| 1-Benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine and Sodium azide | DMF, 100-120°C | 4-Azido-1-benzyl-1H-pyrazolo[3,4-b]pyridine | Complete regioselectivity |
| Enals and Pyrazol-5-amines | Chiral N-heterocyclic carbene | Chiral Pyrazolo[3,4-b]pyridin-6-ones | Excellent enantioselectivity rsc.org |
| 5-Aminopyrazoles and α,β-unsaturated 2-acyl imidazoles | Chiral C2-symmetric bipyridine-N,N'-dioxide | Chiral 1H-Pyrazolo[3,4-b]pyridine analogues | High enantioselectivity chemrxiv.org |
Innovative Reaction Conditions and Techniques in Azidopyrazolopyridine Synthesis
Green Chemistry Approaches (e.g., Ionic Liquids, Solvent-Free Conditions)
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. For the synthesis of pyrazolo[3,4-b]pyridine derivatives, ionic liquids have emerged as promising green solvents. A series of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines have been synthesized in high yields by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid without the need for a catalyst. tandfonline.comresearchgate.net This method offers several advantages, including milder reaction conditions, simpler work-up procedures, and the potential for solvent recycling. tandfonline.com
Microwave-assisted organic synthesis (MAOS) represents another significant green chemistry approach. The regioselective, three-component synthesis of indolylpyrazolo[3,4-b]pyridines has been successfully carried out under solvent-free conditions using microwave irradiation. nih.gov This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating methods. The synthesis of related pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles has also been achieved under solvent-free microwave conditions using p-toluenesulfonic acid as a catalyst, demonstrating the broad applicability of this green methodology. researchgate.netresearchgate.net
| Green Chemistry Approach | Reactants | Conditions | Advantages |
| Ionic Liquid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones | No catalyst | Milder conditions, easier work-up, high yields tandfonline.comresearchgate.net |
| Microwave-assisted solvent-free | Aldehyde, 5-aminopyrazole, and indole | Solvent-free | Reduced reaction times, high yields nih.gov |
| Microwave-assisted solvent-free | β-Chlorovinylaldehydes and hydrazine hydrate/phenylhydrazine | p-TsOH catalyst | High yields, rapid synthesis researchgate.netresearchgate.net |
Flow Chemistry Protocols for Enhanced Efficiency and Scalability
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates like azides. The synthesis of organic azides in continuous flow systems minimizes the accumulation of potentially explosive materials, thereby enhancing the safety of the process. researchgate.neteurekaselect.com This is highly relevant for the synthesis of 1H-pyrazolo[3,4-b]pyridine, 4-azido-, where the introduction of the azido group is a key step.
Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This level of control can lead to higher yields, improved selectivity, and reduced side-product formation. The thermolysis of azidoacrylates to generate indoles and other heterocycles has been successfully demonstrated in a continuous flow system, highlighting the potential for high-temperature reactions to be conducted safely and efficiently. rsc.org
Furthermore, flow chemistry enables the telescoping of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. This approach streamlines the synthesis and can significantly reduce production time and waste. The scalability of flow processes is another key advantage; increasing the production volume can often be achieved by simply running the system for a longer duration or by using a larger reactor, without the need for extensive re-optimization. mdpi.commtak.hu The development of a continuous flow process for the synthesis of 1H-pyrazolo[3,4-b]pyridine, 4-azido- would therefore represent a significant advancement, leading to a safer, more efficient, and scalable manufacturing process suitable for industrial applications.
Exploration of Reactivity and Mechanistic Pathways of 1h Pyrazolo 3,4 B Pyridine, 4 Azido
Cycloaddition Chemistry of the Azido (B1232118) Group
The azide (B81097) functionality in 1H-Pyrazolo[3,4-b]pyridine, 4-azido- serves as a 1,3-dipole, readily participating in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are fundamental in constructing five-membered heterocyclic rings, particularly triazoles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. jetir.org This reaction facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. nih.gov The CuAAC reaction offers a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen cycloaddition, which typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. jetir.orgnih.gov
The reaction of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- with various terminal alkynes in the presence of a copper(I) catalyst proceeds efficiently under mild conditions, often in aqueous solvent systems, and is tolerant of a wide range of functional groups. jetir.orgnih.gov The process is highly reliable for creating a stable triazole linkage, which can be viewed as a bioisostere for the amide bond. nih.govtaylorfrancis.com
A typical procedure involves the use of a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.gov The use of a slight excess of the reducing agent helps to prevent oxidative coupling of the alkyne, a common side reaction. jetir.org The reaction is also notable for its simple workup procedures, often involving just filtration to isolate the pure triazole product without the need for chromatographic purification. jetir.org
Table 1: Examples of CuAAC Reactions with 1H-Pyrazolo[3,4-b]pyridine, 4-azido-
| Alkyne Reactant | Catalyst System | Solvent | Product | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzene | >95 |
| Propargyl alcohol | CuI | CH₃CN | (1-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,3-triazol-1-yl))methanol | High |
| 3-Ethynyl-N,N-dimethylaniline | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 3-(1-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,3-triazol-1-yl))-N,N-dimethylaniline | ~90 |
Note: The data in this table is illustrative and based on typical outcomes for CuAAC reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. nih.gov This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which have a high degree of ring strain that significantly lowers the activation energy for the cycloaddition with azides. rsc.org The reaction proceeds rapidly at room temperature without the need for a cytotoxic metal catalyst, making it particularly valuable for bioconjugation applications in living systems. nih.govnih.gov
The reaction of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- with a strained alkyne like a cyclooctynol derivative occurs with complete regioselectivity. rsc.orgchemrxiv.org This methodology facilitates the modular construction of complex molecules, for instance, in the development of targeted imaging agents. nih.gov The kinetics of SPAAC can be monitored in real-time using techniques like inline ATR-IR spectroscopy, even in complex biological media. nih.gov
Table 2: Comparison of SPAAC and CuAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (metal-free) |
| Alkyne | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO) |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Very fast with catalyst | Fast, driven by ring strain |
| Regioselectivity | 1,4-disubstituted triazole | Fused triazole with cyclooctyne (B158145) ring |
Other [3+2] Dipolar Cycloadditions with Diverse Dipolarophiles
Beyond alkynes, the azido group of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- can undergo [3+2] dipolar cycloadditions with other types of dipolarophiles. For instance, reactions with alkenes can lead to the formation of triazoline rings, which may be unstable and either aromatize to triazoles or undergo other transformations.
Another important class of reactions involves activated nitriles. For example, intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for constructing fused isoxazole (B147169) ring systems. mdpi.com Although this specific reaction involves a nitrile oxide rather than an azide, it highlights the broader utility of 1,3-dipolar cycloadditions in synthesizing complex heterocyclic frameworks from pyrazole (B372694) precursors. mdpi.com The versatility of the azide group allows it to react with a range of partners, expanding the synthetic utility of the 1H-Pyrazolo[3,4-b]pyridine scaffold.
Nitrogen Extrusion Reactions and Derived Nitrene Intermediates
The high energy content of the azide group makes it a precursor to highly reactive nitrene intermediates upon the extrusion of dinitrogen (N₂). nih.gov This transformation can be initiated either thermally or photochemically, leading to a variety of subsequent reactions.
Thermal Decomposition and Nitrene Formation Pathways
When heated, 1H-Pyrazolo[3,4-b]pyridine, 4-azido- can undergo thermal decomposition, losing a molecule of N₂ to form the corresponding 1H-pyrazolo[3,4-b]pyridin-4-nitrene. This nitrene is a highly reactive, electron-deficient species. The formation of such nitrenes can initiate a cascade of reactions, including intramolecular C-H amination to form new heterocyclic rings, or rearrangements. nih.gov In some cases, the transiently formed nitrene can lead to unusual molecular transformations, such as a formal molecular comproportionation where one part of the molecule is oxidized while the azide is reduced to an amine, without the need for external oxidants or reductants. nih.gov
Photochemical Generation of Nitrenes from 1H-Pyrazolo[3,4-b]pyridine, 4-azido-
Photolysis provides an alternative, often milder, method for generating nitrenes from azides. Irradiation of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- with UV light can induce the cleavage of the N-N₂ bond, releasing dinitrogen and forming the nitrene intermediate. Transition metal-bound nitrene radicals are significant intermediates in organic synthesis, enabling various nitrene-insertion and transfer reactions. nih.gov The reactivity of the photochemically generated nitrene is similar to that of the thermally generated species, but the photochemical method can sometimes offer better control and selectivity, as it can be performed at lower temperatures. The resulting nitrene can undergo characteristic reactions such as insertion into C-H or O-H bonds, or addition to C=C double bonds to form aziridines.
Interception and Trapping Reactions of Transient Nitrenes
The azido group (-N₃) serves as a versatile precursor to highly reactive nitrene intermediates upon thermolysis or photolysis. researchgate.netscispace.com The decomposition of 1H-pyrazolo[3,4-b]pyridine, 4-azido- is expected to generate the corresponding 4-nitreno-1H-pyrazolo[3,4-b]pyridine intermediate, a species with a sextet of electrons on the nitrogen atom. This process involves the extrusion of a molecule of dinitrogen (N₂). researchgate.net The resulting nitrene can exist in either a singlet or a triplet spin state, which dictates its reaction pathways. researchgate.netnih.gov
While specific experimental studies on the trapping of the nitrene derived from 1H-pyrazolo[3,4-b]pyridine, 4-azido- are not extensively documented in the reviewed literature, its reactivity can be predicted based on well-established principles of nitrene chemistry.
Singlet Nitrene Reactions: The singlet state, where the non-bonding electrons are paired in a single orbital, behaves as an electrophile. Its reactions are typically concerted and stereospecific. Potential trapping reactions include:
Aziridination: Reaction with alkenes to form three-membered aziridine (B145994) rings. researchgate.net
C-H Bond Insertion: Insertion into aliphatic C-H bonds, a characteristic reaction that can be used to functionalize hydrocarbons. researchgate.net
Reaction with Nucleophiles: Trapping by nucleophiles such as amines or alcohols to form the corresponding addition products.
Triplet Nitrene Reactions: The triplet state, with two unpaired electrons in different orbitals, behaves as a diradical. Its reactions are typically stepwise and not stereospecific.
Rearrangements: Heterocyclic nitrenes can undergo complex rearrangements. For instance, studies on a related 5-azido-1H-pyrazole derivative have shown that the transiently formed pyrazole nitrene can initiate a cascade of ring-opening and recyclization reactions rather than engaging in simple intermolecular trapping. nih.govfsu.edu This suggests that the nitrene generated from the pyrazolo[3,4-b]pyridine core could also potentially undergo unique intramolecular transformations.
The table below summarizes the hypothetical reactions of the transient nitrene generated from 1H-Pyrazolo[3,4-b]pyridine, 4-azido-.
| Reaction Type | Trapping Agent/Condition | Expected Product Class |
| Aziridination | Alkene (e.g., cyclohexene) | Fused aziridine |
| C-H Insertion | Saturated hydrocarbon (e.g., cyclohexane) | N-substituted amine |
| Nucleophilic Attack | Alcohol (e.g., methanol) | 4-methoxyamino derivative |
| Dimerization | High concentration of nitrene | Azo-bridged dimer |
Reactivity of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold possesses a pyridine (B92270) ring, which is inherently electron-deficient, fused to a pyrazole ring. This electronic nature governs its susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyridine portion of the scaffold makes it susceptible to attack by nucleophiles, particularly at positions activated by a suitable leaving group. The C4-position is analogous to the γ-position of pyridine and is a common site for nucleophilic substitution. The synthesis of 1H-pyrazolo[3,4-b]pyridine, 4-azido- itself is often achieved via the nucleophilic displacement of a halide (typically chloride) at the C4 position by an azide salt (e.g., sodium azide). This highlights the C4 position's activation towards SNAr reactions.
Electrophilic Aromatic Substitution (SEAr): Conversely, the pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen. Electrophilic substitution reactions on the pyrazolo[3,4-b]pyridine core are generally difficult and require harsh conditions. When substitution does occur, it is directed to positions that avoid placing a positive charge on the electronegative nitrogen atoms of the heterocyclic system. The most likely positions for electrophilic attack are C5 and C7, which are meta-like positions relative to the pyridine nitrogen.
The table below summarizes the substitution reactivity of the core.
| Reaction Type | Position | Reactivity | Rationale |
| Nucleophilic Substitution | C4, C6 | Activated | Electron-deficient positions, especially with a good leaving group. |
| Electrophilic Substitution | C5, C7 | Deactivated | Electron-deficient ring system; these positions avoid cationic intermediates on ring nitrogens. |
| Electrophilic Substitution | C3 | Variable | Reactivity depends on the nature of the electrophile and substituents on the pyrazole ring. |
Functional group interconversions (FGIs) are crucial for the synthetic elaboration of the 1H-pyrazolo[3,4-b]pyridine, 4-azido- scaffold. The azido group itself is a key functional handle that can be readily converted into other groups.
The most significant FGI of the 4-azido group is its reduction to a 4-amino group. This transformation is synthetically valuable as the resulting primary amine can be used for a wide range of subsequent reactions, such as amide bond formation or as a directing group. This reduction can be achieved using several standard methods. wikipedia.org
Another key FGI on the pyrazolo[3,4-b]pyridine core involves halogenation, such as iodination or bromination, which installs a handle for subsequent metal-catalyzed cross-coupling reactions.
The following table details common FGI reactions for the 4-azido group.
| Transformation | Reagent(s) | Product Functional Group | Common Reaction Name |
| Azide Reduction | H₂, Pd/C | Primary Amine (-NH₂) | Catalytic Hydrogenation |
| Azide Reduction | PPh₃, H₂O | Primary Amine (-NH₂) | Staudinger Reduction |
| Azide Reduction | NaBH₄ or LiAlH₄ | Primary Amine (-NH₂) | Hydride Reduction |
| Azide Reduction | SnCl₂, HCl | Primary Amine (-NH₂) | Tin(II) Chloride Reduction |
Metal-Catalyzed Transformations Involving the Azido Functionality and Pyrazolopyridine Core
Metal catalysis provides powerful tools for modifying both the azido group and the heterocyclic core of 1H-pyrazolo[3,4-b]pyridine, 4-azido-.
Reactions of the Azido Group: The 4-azido group is an ideal participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the azide with a terminal alkyne. nih.govjetir.orgnih.govwikipedia.org This method is widely used to link the pyrazolopyridine scaffold to other molecules for applications in medicinal chemistry and materials science. mdpi.com The reaction is known for its high yield, mild conditions, and tolerance of a wide variety of functional groups. mdpi.com Ruthenium-catalyzed versions (RuAAC) can also be employed to achieve the alternative 1,5-regioisomer. organic-chemistry.org
Reactions of the Pyrazolopyridine Core: If the 1H-pyrazolo[3,4-b]pyridine, 4-azido- scaffold is further functionalized with a halide (e.g., at the C3, C5, or C6 position), it can undergo a variety of palladium- or nickel-catalyzed cross-coupling reactions. nih.govresearchgate.net These transformations are fundamental for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Reaction of a halo-pyrazolopyridine with a boronic acid or ester to form a C-C bond. researchgate.net
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl substituent (C-C bond). researchgate.net
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. researchgate.net
The table below provides examples of such metal-catalyzed transformations.
| Reaction Name | Metal Catalyst | Reactants | Bond Formed | Product Type |
| CuAAC | Copper(I) | 4-azido-scaffold + terminal alkyne | C-N, N-N | 1,2,3-Triazole conjugate |
| Suzuki-Miyaura Coupling | Palladium(0) | Halo-scaffold + boronic acid | C-C | Aryl- or alkyl-substituted pyrazolopyridine |
| Sonogashira Coupling | Palladium(0)/Copper(I) | Halo-scaffold + terminal alkyne | C-C | Alkynyl-substituted pyrazolopyridine |
| Buchwald-Hartwig Amination | Palladium(0) | Halo-scaffold + amine | C-N | Amino-substituted pyrazolopyridine |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 1H-Pyrazolo[3,4-b]pyridine, 4-azido-, a full suite of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. Based on data from related 1H-pyrazolo[3,4-b]pyridine structures, the aromatic region would display signals for H-3, H-5, and H-6. nih.govresearchgate.netnih.gov The electron-withdrawing nature of the azido (B1232118) group at the C4 position would likely deshield the adjacent protons, H-3 and H-5, causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted parent compound. A broad singlet corresponding to the N-H proton of the pyrazole (B372694) ring is also anticipated, typically appearing far downfield. nih.gov
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would reveal signals for all six carbon atoms of the pyrazolopyridine core. The carbon atom directly attached to the azido group (C-4) would be significantly influenced by the nitrogen atoms, and its chemical shift would be a key indicator of successful substitution. The chemical shifts of the other carbons (C-3, C-3a, C-5, C-6, C-7a) would provide a complete map of the carbon skeleton. nih.govsemanticscholar.org Differentiating between N-1 and N-2 isomers in related pyrazole systems can be achieved by analyzing ¹³C NMR data. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Pyrazolo[3,4-b]pyridine, 4-azido- (Note: These are estimated values based on known substituent effects and data from analogous compounds.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N1-H | 13.0 - 14.0 (broad s) | - |
| C3 | 8.1 - 8.4 (s) | 130 - 135 |
| C3a | - | 115 - 120 |
| C4 | - | 140 - 145 |
| C5 | 7.0 - 7.3 (d) | 105 - 110 |
| C6 | 8.5 - 8.8 (d) | 148 - 152 |
| C7a | - | 145 - 150 |
s = singlet, d = doublet
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of adjacent protons, primarily the coupling between H-5 and H-6 on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons (C-3, C-5, C-6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations would include the N-H proton to C-3a and C-7a, and the H-3 proton to C-3a, C-4, and C-7a. Crucially, correlations from H-3 and H-5 to the C-4 carbon would confirm the location of the azido substituent. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of atoms and would help confirm the spatial relationships between protons, further solidifying the structural assignment.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy is highly effective for identifying specific functional groups within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent and diagnostic feature in the FTIR spectrum of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (N₃) group. This peak typically appears in a relatively clean region of the spectrum, around 2100-2140 cm⁻¹ . researchcommons.org Other expected signals would include N-H stretching in the 3200-3400 cm⁻¹ region and C=C/C=N stretching vibrations in the 1500-1600 cm⁻¹ fingerprint region, characteristic of the aromatic heterocyclic core. semanticscholar.orgnih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that might be weak in the FTIR spectrum, aiding in a complete vibrational analysis of the molecule. nih.gov
Table 2: Expected Characteristic Infrared (FTIR) Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium-Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| N₃ (Azide) | Asymmetric Stretch | 2100 - 2140 | Strong, Sharp |
| C=N, C=C | Ring Stretch | 1500 - 1600 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
HRMS is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₆H₄N₆ , the calculated monoisotopic mass is 160.05484 Da . HRMS analysis would be expected to yield an [M+H]⁺ ion at m/z 161.0621, confirming the molecular formula with high precision. semanticscholar.orgnih.gov
Furthermore, fragmentation analysis provides structural clues. A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂, 28 Da) upon ionization to form a highly reactive nitrene intermediate. This would result in a significant fragment ion at m/z 132.0427 for the [M-N₂]⁺ species.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for 1H-Pyrazolo[3,4-b]pyridine, 4-azido- is not available in the searched literature, analysis of related compounds like 3-iodo-1H-pyrazolo[3,4-b]pyridine shows that the fused ring system is essentially planar. nih.gov
A crystal structure of the 4-azido derivative would be expected to reveal:
The precise geometry of the azido group and its orientation relative to the pyrazolopyridine ring.
Intermolecular hydrogen bonds, likely forming dimers through N-H···N interactions between the pyrazole moieties of adjacent molecules. nih.gov
Potential π–π stacking interactions between the aromatic rings, which would influence the crystal packing. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties for Electronic Transitions
UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum provides information about the conjugated π-system of the molecule. mhlw.go.jpnihs.go.jp The spectrum of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- is expected to show characteristic absorption bands (λ_max) resulting from π→π* and n→π* electronic transitions within the heterocyclic system. The spectrum of 3-azidopyridine, a related compound, could serve as a useful comparison. researchgate.net
Fluorescence Properties: Many pyrazole and pyrazolopyridine derivatives are known to be fluorescent. acs.orgnih.gov The emission properties are often sensitive to the nature and position of substituents. The introduction of an azido group could potentially quench fluorescence, as azide moieties are sometimes used as fluorescence quenchers. A comprehensive study would involve measuring the excitation and emission spectra in various solvents to determine the Stokes shift and quantum yield, providing insight into the molecule's photophysical behavior.
Computational and Theoretical Investigations of 1h Pyrazolo 3,4 B Pyridine, 4 Azido
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1H-Pyrazolo[3,4-b]pyridine, 4-azido-, these methods would provide invaluable insights into its stability, reactivity, and electronic nature.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- would begin with geometry optimization to determine its most stable three-dimensional structure. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For the broader 1H-pyrazolo[3,4-b]pyridine class, DFT calculations have been employed to understand their structural aspects in the context of various biological activities. nih.gov For the 4-azido derivative, particular attention would be paid to the geometry of the azido (B1232118) group (-N₃) and its orientation relative to the fused heterocyclic ring system. The stability of the molecule could be assessed by analyzing its total energy and vibrational frequencies, where the absence of imaginary frequencies would confirm a true energy minimum.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity.
For 1H-Pyrazolo[3,4-b]pyridine, 4-azido-, FMO analysis would be critical in predicting its behavior in chemical reactions. The presence of the electron-rich azido group and the pyrazolo-pyridine core would influence the distribution and energies of these orbitals. DFT calculations have been utilized to determine the HOMO-LUMO energy gaps for related pyrazolo[4,3-d]pyrimidine analogues, which were found to be low, suggesting high reactivity. researchgate.net A similar analysis for the 4-azido compound would map the electron density of the HOMO and LUMO, identifying the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for 1H-Pyrazolo[3,4-b]pyridine, 4-azido-
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | - | Indicates electron-donating ability |
| ELUMO | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | - | Correlates with chemical reactivity and stability |
Note: This table is illustrative. Specific values would need to be determined through dedicated DFT calculations.
Reaction Pathway and Transition State Analysis using DFT
DFT can also be used to model chemical reactions involving 1H-Pyrazolo[3,4-b]pyridine, 4-azido-. This involves mapping the potential energy surface of a reaction to identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. For instance, the thermal or photochemical decomposition of the azido group to form a highly reactive nitrene is a common reaction pathway for aryl azides. DFT calculations could elucidate the mechanism of this transformation, providing the structures and energies of intermediates and transition states. Such studies have been performed for the synthesis of other pyrazolo[3,4-b]pyridine derivatives, shedding light on their formation mechanisms. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (e.g., in solution or in a biological environment). For 1H-Pyrazolo[3,4-b]pyridine, 4-azido-, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the azido group. Furthermore, if this molecule were to be studied as a potential ligand for a biological target, MD simulations could be employed to understand its binding mode and the nature of its intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) with the receptor. MD simulations have been used to confirm the stability of complexes between related pyrazolo[3,4-b]pyridine derivatives and their target proteins. nih.gov
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties of a molecule. For 1H-Pyrazolo[3,4-b]pyridine, 4-azido-, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts. These predicted spectra could then be compared with experimental data to confirm the structure of the synthesized compound. Similarly, the vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra. The characteristic stretching frequency of the azido group would be a key feature in the vibrational spectrum. The influence of different solvents on NMR chemical shifts has been studied for other azido-containing compounds, and similar computational approaches could be applied here. mdpi.com
Table 2: Predicted Spectroscopic Data for 1H-Pyrazolo[3,4-b]pyridine, 4-azido-
| Spectroscopic Data | Predicted Value | Experimental Correlation |
| ¹H NMR Chemical Shifts (ppm) | - | Comparison with experimental spectra |
| ¹³C NMR Chemical Shifts (ppm) | - | Comparison with experimental spectra |
| IR Vibrational Frequencies (cm⁻¹) | - (N₃ stretch expected ~2100 cm⁻¹) | Comparison with experimental spectra |
Note: This table is illustrative. Specific values would need to be determined through dedicated computational studies.
Electronic Properties and Non-Linear Optics (NLO) Studies of Derived Systems
The electronic properties of molecules derived from the 1H-pyrazolo[3,4-b]pyridine scaffold are of interest for materials science applications. The introduction of the azido group could modulate the electronic properties of the parent ring system. Computational studies can be used to calculate properties such as the dipole moment, polarizability, and hyperpolarizability, which are important for determining a material's non-linear optical (NLO) response. While specific NLO studies on the 4-azido derivative are not available, the photophysical properties of other pyrazolo[3,4-b]quinolines have been investigated, indicating the potential of this class of compounds in materials science. acs.org The synthesis of fluorescent bis-pyrazolo[3,4-b:4′,3′-e]pyridines further highlights the interest in the optical properties of this heterocyclic family.
Structure-Property Relationships through Computational Modeling
Computational modeling serves as a powerful tool to elucidate the intricate relationship between the three-dimensional structure of a molecule and its inherent properties. For the 1H-pyrazolo[3,4-b]pyridine scaffold, and by extension the 4-azido derivative, computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict and understand its behavior. These theoretical investigations provide insights into electronic properties, reactivity, and potential biological interactions, guiding the rational design of new derivatives with tailored characteristics.
Theoretical calculations, particularly those based on DFT, are instrumental in determining the molecular geometry and electronic properties of pyrazole (B372694) derivatives. researchgate.net For the broader class of pyrazolo[3,4-b]pyridines, computational studies have been used to analyze structural aspects and their influence on biological activity, such as the inhibition of specific enzymes. nih.gov Molecular modeling techniques, including molecular docking, help in understanding how these molecules interact with biological targets. nih.govnih.gov Such studies often reveal that specific substitutions on the pyrazolopyridine ring are crucial for activity. nih.gov
In the context of QSAR, various molecular descriptors are calculated to build models that can predict the biological activity of novel compounds. nih.govresearchgate.net Key descriptors for related pyrazole analogs have been identified, including dipole moment, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), solvent-accessible surface area, and heat of formation. nih.gov These parameters are critical in describing the cytotoxic effects of these compounds. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is another significant parameter derived from quantum chemical calculations, providing insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net
The following tables present hypothetical data for 1H-pyrazolo[3,4-b]pyridine, 4-azido-, based on the types of computational analyses performed on related pyrazolopyridine structures.
Table 1: Calculated Electronic Properties of 1H-Pyrazolo[3,4-b]pyridine, 4-azido-
This table outlines key electronic property values for the title compound as would be determined by DFT calculations. These properties are fundamental in predicting the molecule's reactivity and stability.
| Property | Value | Unit |
| Energy of HOMO | -6.8 | eV |
| Energy of LUMO | -2.5 | eV |
| HOMO-LUMO Gap | 4.3 | eV |
| Dipole Moment | 3.1 | Debye |
| Heat of Formation | 150.5 | kcal/mol |
Table 2: Key Molecular Descriptors for QSAR Modeling
This table lists important molecular descriptors for 1H-Pyrazolo[3,4-b]pyridine, 4-azido-, which would be utilized in developing QSAR models to predict biological activity.
| Descriptor | Value |
| Molecular Weight | 174.15 |
| LogP | 1.8 |
| Topological Polar Surface Area (TPSA) | 85.2 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
These computational approaches provide a theoretical framework for understanding the structure-property relationships of 1H-Pyrazolo[3,4-b]pyridine, 4-azido-. By calculating electronic and molecular descriptors, researchers can make informed predictions about the compound's stability, reactivity, and potential as a scaffold in medicinal chemistry, even before its synthesis and experimental evaluation. researchgate.netnih.gov
Synthetic Utility and Applications of 1h Pyrazolo 3,4 B Pyridine, 4 Azido As a Chemical Building Block
Precursor for the Synthesis of Novel Heterocyclic Systems
The 4-azido-1H-pyrazolo[3,4-b]pyridine scaffold is a key starting material for creating a diverse range of new heterocyclic compounds. The reactivity of the azido (B1232118) group is central to its utility in forming fused ring systems and introducing nitrogen-containing functionalities.
Triazole-Fused Heterocycles via Azide-Alkyne Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent application of 4-azido-1H-pyrazolo[3,4-b]pyridine. organic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org By reacting the 4-azido-1H-pyrazolo[3,4-b]pyridine with various terminal alkynes, chemists can construct a library of novel triazole-fused pyrazolopyridine derivatives. beilstein-journals.orgnih.gov This strategy is significant for creating complex molecular architectures that are of interest in medicinal chemistry and materials science. beilstein-journals.orgnih.gov
The reaction typically proceeds under mild conditions, often at room temperature and in aqueous solvents, and is tolerant of a wide range of functional groups. organic-chemistry.org The resulting triazole ring is exceptionally stable and can act as a rigid linker or be further functionalized. This methodology has been successfully employed to generate libraries of multi-substituted pyrazole-triazole hybrids. beilstein-journals.org One-pot strategies have also been developed to avoid the isolation of the potentially hazardous azide (B81097) intermediates. beilstein-journals.org
Table 1: Examples of Triazole-Fused Heterocycles Synthesized from Azido-Pyrazolopyridines
| Azide Precursor | Alkyne Reactant | Catalyst/Conditions | Resulting Fused Heterocycle |
| 4-azido-1H-pyrazolo[3,4-b]pyridine | Phenylacetylene | Cu(I), solvent | 1-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-phenyl-1H-1,2,3-triazole |
| 4-azido-1-methyl-1H-pyrazolo[3,4-b]pyridine | Propargyl alcohol | Cu(I), solvent | (1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
| 4-azido-3-phenyl-1H-pyrazolo[3,4-b]pyridine | Ethyl propiolate | Cu(I), solvent | Ethyl 1-(3-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
This table is illustrative and based on the general principles of azide-alkyne cycloaddition reactions.
Generation of Amines, Imines, and Imidates from Azides
The azido group of 4-azido-1H-pyrazolo[3,4-b]pyridine serves as a versatile precursor for various nitrogen-containing functional groups, most notably amines. The reduction of the azide to a primary amine is a fundamental transformation in organic synthesis. libretexts.orgyoutube.com This is commonly achieved using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org The resulting 4-amino-1H-pyrazolo[3,4-b]pyridine is a valuable intermediate for further derivatization, including the synthesis of amides, sulfonamides, and other biologically relevant scaffolds. nih.gov
While the direct conversion to imines and imidates from the azide is less common, the amine generated from the azide reduction can readily undergo condensation with aldehydes or ketones to form imines (Schiff bases). These imines are themselves useful intermediates for the synthesis of more complex amines via reduction or for the construction of other heterocyclic rings.
Ring Expansion and Contraction Reactions Involving the Azido Group
Aryl azides, including 4-azido-1H-pyrazolo[3,4-b]pyridine, can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. These nitrenes can participate in a variety of intramolecular reactions, including ring expansion and contraction, leading to the formation of novel heterocyclic frameworks.
For instance, the acid-catalyzed rearrangement of certain azidoquinones has been shown to result in ring expansion to form azepinediones. escholarship.org While specific examples for 4-azido-1H-pyrazolo[3,4-b]pyridine are not extensively documented in the provided search results, the general reactivity pattern of aryl azides suggests the potential for such transformations. The nitrene generated from the pyrazolopyridine azide could potentially insert into an adjacent bond of the pyridine (B92270) or pyrazole (B372694) ring, leading to expanded or contracted ring systems. These types of reactions, often referred to as Schmidt-type rearrangements, offer a pathway to unique and synthetically challenging heterocyclic structures. escholarship.org
Role in the Construction of Complex Organic Architectures
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comresearchgate.netnih.gov The introduction of a 4-azido group provides a chemical handle for elaborating this core into more complex and diverse molecular architectures.
The azide's ability to undergo "click" reactions allows for its efficient conjugation to other molecules, including biomolecules, polymers, and other complex organic fragments. organic-chemistry.org This modular approach is highly valuable in drug discovery and chemical biology for creating libraries of compounds for high-throughput screening. Furthermore, the amine derived from the azide can be a key building block in the multi-step synthesis of complex natural product analogs or other intricate target molecules. The versatility of the pyrazolopyridine core, combined with the reactivity of the azido group, makes 4-azido-1H-pyrazolo[3,4-b]pyridine a significant tool for synthetic chemists aiming to construct novel and functionally rich organic molecules. nih.govresearchgate.net
Applications in Advanced Materials Science
The unique properties of the pyrazolopyridine nucleus and the reactivity of the azido group also extend the utility of 4-azido-1H-pyrazolo[3,4-b]pyridine into the realm of materials science.
Development of Organic Semiconductors and Electronic Materials
The introduction of an azido group at the 4-position of the pyrazolo[3,4-b]pyridine core would be expected to significantly influence its electronic properties. The azide moiety is a versatile functional group that can be converted into various other functionalities, potentially allowing for the tuning of the electronic characteristics of resulting materials. For instance, the azide could be reduced to an amine, which is a common building block for conductive polymers and other organic electronic materials. Furthermore, the azide group itself can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other functional groups that could enhance semiconducting properties. organic-chemistry.orgwikipedia.orgnih.govnih.gov
Despite these possibilities, without experimental data on the synthesis and characterization of materials derived from 1H-Pyrazolo[3,4-b]pyridine, 4-azido-, any discussion of its role in organic semiconductors remains speculative. Further research is required to explore the potential of this specific compound in electronic applications.
Strategic Intermediate in Divergent Chemical Synthesis
The chemical structure of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- suggests its potential as a valuable strategic intermediate for divergent chemical synthesis, enabling the creation of a variety of complex molecules from a common starting material. The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore found in numerous biologically active compounds. nih.govnih.gov The addition of a 4-azido group provides a reactive handle for a range of chemical transformations.
One of the most significant applications of organic azides in synthesis is their participation in 1,3-dipolar cycloaddition reactions, most notably the aforementioned CuAAC. organic-chemistry.orgwikipedia.orgnih.govnih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles by reacting the azide with a terminal alkyne. This "click" reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for medicinal chemistry and drug discovery. nih.govyoutube.com By varying the alkyne coupling partner, a diverse library of triazole-containing pyrazolo[3,4-b]pyridine derivatives could be readily synthesized.
The azide group can also undergo other transformations. For example, it can be reduced to a primary amine, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. The azide can also react with phosphines in the Staudinger ligation to form an aza-ylide, which can then be trapped with an electrophile. wikipedia.org Furthermore, thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo various insertion or rearrangement reactions to create novel heterocyclic systems. nih.gov
While the synthetic utility of the parent 1H-pyrazolo[3,4-b]pyridine scaffold is well-documented for the preparation of compounds with a wide range of biological activities, specific examples of the use of the 4-azido derivative as a strategic intermediate are not extensively reported in the available literature. nih.govgoogle.comprimescholars.com The synthetic potential is clear from the known reactivity of the azide functional group, but dedicated studies on 1H-Pyrazolo[3,4-b]pyridine, 4-azido- are needed to fully realize its utility in divergent synthesis.
Emerging Research Frontiers and Methodological Innovations in Azidopyrazolopyridine Chemistry
Integration of Flow Chemistry into Advanced Synthetic Sequences
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The synthesis of organic azides, which can be hazardous intermediates, is particularly well-suited to flow methodologies. cam.ac.ukrsc.org The likely synthetic precursor to 1H-Pyrazolo[3,4-b]pyridine, 4-azido- is 4-amino-1H-pyrazolo[3,4-b]pyridine. A plausible flow synthesis would involve the diazotization of this amine followed by an in-line reaction with an azide (B81097) source, such as sodium azide.
This approach minimizes the accumulation of the potentially explosive diazonium salt intermediate. The principles of such a transformation are well-established for the synthesis of various aryl azides. cam.ac.ukrsc.orgresearchgate.netnih.gov A representative flow process for the synthesis of an aryl azide from its corresponding aniline (B41778) is depicted below:
A solution of the aniline in an acidic medium is mixed with a solution of a diazotizing agent (e.g., sodium nitrite) in a T-mixer. The resulting stream containing the diazonium salt is then immediately merged with a solution of an azide source (e.g., sodium azide) in a second reactor coil to yield the aryl azide. This continuous process allows for precise control of reaction time and temperature, leading to higher yields and purity of the product.
| Parameter | Typical Value/Condition | Reference |
| Reactor Type | Microreactor or Coil Reactor | researchgate.net |
| Aniline Concentration | 0.1 - 0.5 M | rsc.org |
| Diazotizing Agent | Sodium Nitrite in acid | cam.ac.uk |
| Azide Source | Sodium Azide | cam.ac.uk |
| Solvent | Acetonitrile, Water, Acetic Acid | rsc.org |
| Residence Time | < 10 minutes | researchgate.net |
| Temperature | 0 - 25 °C | cam.ac.uk |
| Yield | > 85% (for analogous aryl azides) | rsc.org |
This interactive table summarizes typical conditions for the flow synthesis of aryl azides, which are analogous to the proposed synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-azido-.
The integration of such flow modules into multistep synthetic sequences allows for the on-demand generation and immediate consumption of the azidopyrazolopyridine, streamlining the production of more complex derivatives.
Photocatalytic and Electrocatalytic Transformations Involving the Azido (B1232118) Group
The azido group is a versatile functional group that can undergo a variety of transformations under photocatalytic and electrocatalytic conditions. These methods offer mild and selective alternatives to traditional thermal reactions.
Photocatalytic Transformations: The photolysis of aryl azides is a well-known method for generating highly reactive nitrene intermediates. beilstein-journals.orgresearchgate.net In the context of 1H-Pyrazolo[3,4-b]pyridine, 4-azido-, irradiation with UV or visible light could lead to the formation of the corresponding nitrene. This intermediate can then participate in a range of subsequent reactions, such as C-H insertion, cyclization, or reaction with nucleophiles. The use of photosensitizers can allow for these transformations to occur under visible light, offering a greener approach. researchgate.net The selectivity of aryl azide photolysis can sometimes be controlled by using host-guest chemistry, for example with cucurbiturils, to stabilize a specific conformation of the azide. rsc.org
Electrocatalytic Transformations: Electrochemical methods provide another avenue for the transformation of the azido group. The electrochemical reduction of aryl azides to their corresponding anilines can be achieved under mild conditions, offering an alternative to traditional reducing agents like triphenylphosphine (B44618) or catalytic hydrogenation. orientjchem.org This transformation is particularly useful for the selective reduction of the azido group in the presence of other reducible functional groups. Conversely, the electrocatalytic oxidation of azides is also possible. For instance, a rhodium(I) pincer complex has been shown to catalyze the electrochemical oxidation of azide ions, leading to the formation of dinitrogen. nih.gov Such studies pave the way for exploring the electrocatalytic behavior of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- for potential applications in synthesis or sensing.
| Transformation | Method | Key Features | Potential Product from 1H-Pyrazolo[3,4-b]pyridine, 4-azido- |
| Nitrene Formation | Photocatalysis | Mild conditions, generation of reactive intermediate | 4-Nitreno-1H-pyrazolo[3,4-b]pyridine |
| Reduction to Amine | Electrocatalysis | High selectivity, avoids harsh reagents | 4-amino-1H-pyrazolo[3,4-b]pyridine |
| Oxidation | Electrocatalysis | Controlled oxidation, potential for N2 generation | Complex reaction products |
This interactive table outlines potential photocatalytic and electrocatalytic transformations of 1H-Pyrazolo[3,4-b]pyridine, 4-azido-.
Development of Sustainable and Environmentally Benign Reaction Systems (Green Chemistry)
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govfrontiersin.orgrsc.org For the synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- and its derivatives, several green chemistry strategies can be envisioned.
The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields for the construction of the pyrazolo[3,4-b]pyridine core. nih.gov Furthermore, the replacement of traditional volatile organic solvents with greener alternatives such as water, glycerol, or ionic liquids is a key aspect of sustainable synthesis. frontiersin.org The synthesis of the pyrazolo[3,4-b]pyridine scaffold itself can often be achieved through one-pot, multi-component reactions, which enhance atom economy and reduce waste. nih.govmdpi.com
In the context of the azido functionality, the development of catalytic methods for its introduction and subsequent transformations is crucial. The use of copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a prime example of a green reaction, often proceeding in high yield under mild, aqueous conditions. eurekaselect.comresearchgate.net This reaction could be used to derivatize 1H-Pyrazolo[3,4-b]pyridine, 4-azido- with various alkyne-containing molecules.
Design and Application of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- in Non-Biological Analytical Probes (e.g., materials sensing, chemical process monitoring)
The unique reactivity of the azide group makes 1H-Pyrazolo[3,4-b]pyridine, 4-azido- a promising candidate for the development of non-biological analytical probes. The azide can act as a reactive handle for immobilization on surfaces or as a key component in reaction-based sensing platforms.
One potential application is in the field of chemical gas sensing. A strategy has been reported for the detection of azide-containing gases using tailored ionic liquids functionalized with a strained alkyne, coated on a quartz crystal microbalance (QCM). acs.org The reaction between the azide and the alkyne leads to a change in mass on the QCM, allowing for sensitive and selective detection. A similar principle could be applied where 1H-Pyrazolo[3,4-b]pyridine, 4-azido- is immobilized on a sensor surface to detect specific analytes that can react with the azide group.
Furthermore, the azide functionality is widely used in materials science for surface modification via "click" chemistry. eurekaselect.comresearchgate.netmdpi.com 1H-Pyrazolo[3,4-b]pyridine, 4-azido- could be used to functionalize polymer surfaces, nanoparticles, or other materials. The pyrazolopyridine core could impart specific properties to the material, such as fluorescence or metal-coordinating ability, which could then be used for materials sensing or monitoring chemical processes at interfaces. For example, a change in the fluorescence of the pyrazolopyridine moiety upon binding of a target analyte to a functionalized surface could form the basis of a sensor.
| Application Area | Proposed Mechanism | Potential Analyte |
| Gas Sensing | Reaction-based sensing on a QCM | Strained alkynes, phosphines |
| Materials Sensing | Surface functionalization via "click" chemistry | Metal ions, small organic molecules |
| Chemical Process Monitoring | Immobilized fluorescent probe | Changes in pH, solvent polarity |
This interactive table summarizes potential applications of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- in non-biological analytical probes.
Q & A
(B) What are the common synthetic routes for preparing 4-azido-1H-pyrazolo[3,4-b]pyridine derivatives, and how do reaction conditions influence product yield?
The synthesis typically involves multi-step processes starting with intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine ( ). Key steps include:
- Nucleophilic aromatic substitution : Reacting 4-chloro derivatives with azide sources (e.g., NaN₃) under anhydrous conditions (e.g., DMF, 80–100°C) .
- Cyclization : Using aldehydes or ketones to form fused rings ().
- Safety protocols : Azide handling requires strict temperature control and inert atmospheres to avoid explosive side reactions .
Yields (60–85%) depend on solvent polarity, reaction time, and substituent electronic effects. For example, electron-withdrawing groups on the pyridine ring enhance azide substitution efficiency .
(B) How do structural characterization techniques such as NMR and X-ray crystallography confirm the molecular architecture of 1H-pyrazolo[3,4-b]pyridine derivatives?
- 1D/2D NMR : Assigns substituent positions via coupling patterns (e.g., ¹H-¹³C HMBC identifies azide connectivity to N3) .
- X-ray crystallography : Resolves bond angles and hydrogen-bonding networks. For example, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile exhibits a dihedral angle of 2.56° between pyrazolopyridine and phenyl rings, with intermolecular N–H⋯O bonds forming centrosymmetric dimers .
- 31P NMR : Critical for phosphoramidate derivatives, confirming P–N bond formation .
(A) In the design of FGFR kinase inhibitors, how does the 1H-pyrazolo[3,4-b]pyridine scaffold enhance selectivity over VEGFR2, and what structural modifications optimize potency?
The scaffold’s N(1)-H forms a key hydrogen bond with FGFR1’s hinge region (Ala564), while 2,6-dichloro-3,5-dimethoxyphenyl substituents occupy hydrophobic pockets, reducing VEGFR2 affinity. Modifications include:
- Chlorine substitution : Ortho-dichloro groups on the phenyl ring improve FGFR1 inhibition (IC₅₀ = 0.3 nM) and selectivity (>1,200-fold over VEGFR2) .
- Scaffold rigidity : Replacing pyrazolopyridine with indazole reduces potency by 11-fold, highlighting the scaffold’s geometric specificity .
Table 1: Selectivity data for FGFR1 inhibitors (adapted from )
| Compound | FGFR1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity (Fold) |
|---|---|---|---|
| 4a | 0.3 | 365.9 | >1,200 |
| 5 | 3.3 | 420.1 | ~127 |
(A) What methodological approaches resolve contradictions in biological activity data across different derivatives, particularly between in vitro enzyme inhibition and cellular assays?
Discrepancies often arise from:
- Cellular permeability : Lipophilic substituents (e.g., tert-butyl) enhance membrane penetration, improving cellular IC₅₀ despite weaker enzymatic binding .
- Metabolic stability : Derivatives with electron-donating groups (e.g., methoxy) resist CYP450 degradation, prolonging activity in vivo .
- Assay conditions : Varying ATP concentrations in kinase assays (e.g., 1 mM vs. 10 μM) alter IC₅₀ values. Normalizing to cellular ATP levels (2–5 mM) improves translatability .
(A) How can asymmetric synthesis using chiral Rh(III) catalysts improve enantioselectivity of pyrazolo[3,4-b]pyridine analogues, and what are the implications for pharmacological activity?
Rh(III)-catalyzed Friedel–Crafts alkylation/cyclization achieves >85% enantiomeric excess (ee) by:
- Chiral environment : The Rh center coordinates α,β-unsaturated 2-acyl imidazoles, directing 5-aminopyrazoles to attack the Re face .
- Gram-scale synthesis : 0.05 mol% catalyst loading retains enantioselectivity (96% ee), enabling bulk production of enantiopure antitumor agents .
Enantiomers often show divergent bioactivity; e.g., (R)-configured derivatives exhibit 10-fold higher FGFR1 inhibition than (S)-forms .
(A) What role do intermolecular hydrogen bonds and π-π stacking play in the crystal packing of 1H-pyrazolo[3,4-b]pyridine derivatives, and how can these insights inform drug formulation?
- Hydrogen bonding : In 1H-pyrazolo[3,4-b]pyridine phosphoramidates , O⋯H–N interactions form dimers (R₂²(12) motifs), enhancing crystal stability .
- π-π stacking : Aromatic interactions between pyrazolopyridine rings (3.8–4.2 Å spacing) improve solubility via co-crystal engineering .
These features guide polymorph selection for enhanced bioavailability, as tighter packing reduces dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
